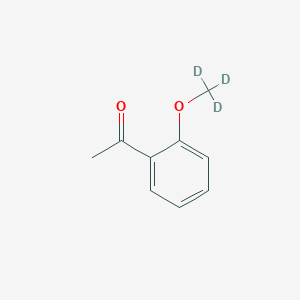

2-Methoxyacetophenone (D3)

Beschreibung

2-Methoxyacetophenone (C₉H₁₀O₂, CAS: 4079-52-1 or 579-74-8), also known as o-methoxyacetophenone, is an aromatic ketone with a methoxy (-OCH₃) group at the ortho position of the acetophenone ring . Key properties include:

- Molecular weight: 150.17 g/mol

- Melting point: 33–34 °C

- Stability: Decomposes under light or oxidative conditions, producing CO and CO₂ .

It is utilized in organic synthesis, including photoremovable protecting groups (e.g., 2-hydroxyphenacyl esters) , terphenyl synthesis , and reductive rearrangements .

Eigenschaften

IUPAC Name |

1-[2-(trideuteriomethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLEOPKBWNPQV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methylation of 2'-Hydroxyacetophenone

Method Overview:

This method involves the methylation of 2'-hydroxyacetophenone using dimethyl sulfate in the presence of a base such as sodium hydroxide or lithium hydroxide monohydrate. The reaction typically proceeds in tetrahydrofuran (THF) as solvent.

- Stage 1: 2'-Hydroxyacetophenone is treated with lithium hydroxide monohydrate in THF at about 20 °C for 1 hour.

- Stage 2: Dimethyl sulfate is added to the reaction mixture in THF and stirred for approximately 60 hours to complete methylation.

Reaction Scheme:

$$

\text{o-Hydroxyacetophenone} + \text{(CH}3)2\text{SO}_4 \xrightarrow[\text{LiOH}]{\text{THF, 20 °C}} \text{2'-Methoxyacetophenone}

$$

- Yield reported is around 86%.

- The product is isolated by standard work-up procedures and purification.

- The reaction requires careful handling of dimethyl sulfate due to its toxicity.

- The methylation selectively converts the hydroxyl group to a methoxy group without affecting the ketone functionality.

Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by Scandium(III) Triflate

Method Overview:

This method synthesizes 2-methoxyacetophenone via electrophilic aromatic substitution, specifically Friedel-Crafts acylation of anisole using acetic anhydride. Scandium(III) triflate acts as a Lewis acid catalyst, facilitating the reaction under mild conditions.

- Anisole (50 mmol) and acetic anhydride (50 mmol) are reacted in nitromethane solvent (60 mL) with scandium(III) triflate (10 mmol) as catalyst.

- The reaction mixture is stirred and heated to 50 °C for 6 hours under a nitrogen atmosphere.

- After cooling, water is added, and the organic phase is separated.

- The aqueous phase is extracted with tert-butyl methyl ether.

- Combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

- The crude product is purified by vacuum distillation.

- Crude product yield: 7.81 g with 96% purity by gas chromatography (GC).

- After distillation, the main fraction yield is 4.46 g (59%) with 99% purity.

- Minor by-products include ortho-methoxyacetophenone (~2%).

- Approximately 70% of scandium(III) triflate catalyst can be recovered by evaporation and vacuum drying.

- Recovered catalyst retains activity comparable to fresh catalyst.

| Parameter | Value |

|---|---|

| Reaction Temperature | 50 °C |

| Reaction Time | 6 hours |

| Solvent | Nitromethane |

| Catalyst | Scandium(III) triflate |

| Main Product Purity (GC) | 99% |

| Yield (distilled product) | 59% |

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup):

| δ (ppm) | Multiplicity | H Count | Assignment |

|---|---|---|---|

| 2.55 | singlet (s) | 3 | Methyl (acetyl) |

| 3.86 | singlet (s) | 3 | Methoxy (-OCH3) |

| 6.91-6.95 | multiplet (m) | 2 | Aromatic protons |

| 7.91-7.95 | multiplet (m) | 2 | Aromatic protons |

| Wavenumber (cm^-1) | Assignment |

|---|---|

| 3000 | Aromatic C-H stretch |

| 2960, 2840 | Alkane and methoxy C-H |

| 1675 | Carbonyl (C=O) stretch |

| 1602, 1580, 1500 | Aromatic C=C stretch |

Alternative Synthetic Routes (Patent Method)

A Chinese patent (CN103304395A) describes a method for synthesizing methoxyacetophenone involving anisole and acetic anhydride under catalytic conditions. While detailed procedural data is limited in the patent summary, the method aligns with Friedel-Crafts acylation principles and emphasizes efficient synthesis and catalyst reuse.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Methylation of 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone, dimethyl sulfate | LiOH or NaOH | THF | ~20 °C | ~60 hours | 86 | Requires careful handling of toxic methylating agent |

| Friedel-Crafts Acylation | Anisole, acetic anhydride | Scandium(III) triflate | Nitromethane | 50 °C | 6 hours | 59 | Catalyst recyclable, high purity product |

| Patent Method (similar to above) | Anisole, acetic anhydride | Lewis acid catalyst (unspecified) | Likely organic solvent | Moderate | Not specified | Not specified | Focus on catalyst reuse and efficiency |

Research Findings and Notes

- The methylation method is straightforward and yields a high purity product but requires long reaction times and careful handling of dimethyl sulfate.

- Friedel-Crafts acylation using scandium(III) triflate is efficient, with moderate yield and excellent product purity, and offers the advantage of catalyst recovery and reuse, enhancing economic and environmental sustainability.

- Analytical techniques such as gas chromatography, nuclear magnetic resonance (NMR), and infrared spectroscopy are critical for monitoring reaction progress, confirming product identity, and assessing purity.

- The Friedel-Crafts approach can produce minor isomeric by-products (ortho-methoxyacetophenone), which can be separated by distillation.

- Catalyst drying and handling under inert atmosphere (nitrogen) are essential to maintain catalyst activity and reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted acetophenones, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Hydrosilylation Reactions

2-Methoxyacetophenone has been utilized as a substrate in hydrosilylation reactions, particularly with new anionic rhodium complexes. These complexes have shown high activity for the reduction of acetophenone derivatives, including 2-methoxyacetophenone. The reactions are notable for their efficiency, allowing for the isolation of products in a biphasic system that simplifies post-reaction processing. The use of low concentrations (0.1 mol%) of rhodium complexes demonstrates the compound's effectiveness in catalysis .

Surface Chemistry

Research has explored the adsorption behavior of 2-methoxyacetophenone on silicon surfaces using X-ray photoelectron spectroscopy (XPS). The studies indicate that this compound can form selective surface adducts, which are critical for developing advanced materials with specific properties. The adsorption dynamics reveal that at low coverage, distinct surface species can be formed that lead to stable thermodynamic products .

Material Science

Thin Film Formation

The compound has been investigated for its ability to form thin films on various substrates. Its unique molecular structure allows for tailored interactions with surfaces, making it a candidate for applications in organic electronics and photonics. The ability to control surface interactions through chemical modifications opens avenues for developing new materials with enhanced functionalities .

Polymer Chemistry

In polymer science, 2-methoxyacetophenone serves as a reactive diluent or additive to modify the properties of polymer matrices. Its incorporation into polymer formulations can enhance mechanical properties and thermal stability, which is beneficial for applications in coatings and adhesives.

Medicinal Chemistry

Dopamine Receptor Studies

2-Methoxyacetophenone has been studied as part of research aimed at discovering selective ligands for dopamine receptors (D2 and D3). These studies focus on the structure-activity relationships (SAR) of various analogs derived from acetophenone derivatives. The findings suggest that modifications to the methoxy group can significantly affect receptor binding affinities, highlighting the compound's potential in drug discovery .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Catalysis | Used as a substrate in hydrosilylation reactions with rhodium complexes; effective at low concentrations. |

| Surface Chemistry | Forms selective surface adducts on silicon; studied via XPS for material development. |

| Material Science | Aids in thin film formation; modifies polymer properties for enhanced performance. |

| Medicinal Chemistry | Investigated for dopamine receptor selectivity; contributes to drug development efforts. |

Case Studies

- Rhodium Complex Catalysis : A study highlighted the successful application of anionic rhodium complexes in catalyzing the reduction of acetophenone derivatives, including 2-methoxyacetophenone, resulting in high yields and rapid reaction times .

- Surface Adsorption Dynamics : Research utilizing XPS demonstrated how 2-methoxyacetophenone adsorbs onto silicon surfaces, revealing insights into its potential applications in nanotechnology and material engineering .

- Dopamine Receptor Ligands : Investigations into the SAR of acetophenone derivatives have led to the identification of compounds with high affinity for D3 dopamine receptors, showcasing the medicinal potential of 2-methoxyacetophenone .

Wirkmechanismus

The mechanism of action of 2-Methoxyacetophenone involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as NADPH oxidase, which plays a role in oxidative stress and inflammation. Additionally, it may interact with other cellular pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Methoxy Substitution

The position of the methoxy group significantly affects reactivity and product distribution:

Mechanistic Insights :

Catalytic Reduction Reactivity

Comparative performance in catalytic reductions:

*ATH: Asymmetric Transfer Hydrogenation

Key Factors :

- Steric bulk of the ortho-methoxy group impedes catalyst-substrate interaction .

- Electron-withdrawing methoxy group reduces electrophilicity of the carbonyl carbon.

Photoremovable Protecting Groups

2-Methoxyacetophenone derivatives (e.g., 2-methoxyphenacyl acetate) are synthesized via bromination and nucleophilic displacement (~50% yield) . Comparatively, 2-hydroxyphenacyl esters (derived from 2-hydroxyacetophenone) exhibit faster photolysis due to enhanced hydrogen-bonding interactions .

Comparison with Higher Methoxy-Substituted Analogues

| Compound | Structure | CAS Number | Key Differences |

|---|---|---|---|

| 2',3'-Dimethoxyacetophenone | Dimethoxy (2,3-positions) | 38480-94-3 | Additional methoxy group increases steric and electronic complexity, altering solubility and reactivity in coupling reactions. |

Stability and Industrial Relevance

- Safety: 2-Methoxyacetophenone requires protection from light and oxidizers to prevent decomposition .

- Industrial Use : It serves as a marker in Manuka honey authentication, though regulatory thresholds for its concentration vary .

Biologische Aktivität

2-Methoxyacetophenone (D3), a compound with the molecular formula C9H10O2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and relevant research findings.

- Molecular Structure : 2-Methoxyacetophenone features a methoxy group (-OCH3) attached to an acetophenone backbone.

- CAS Number : 68481

- Molecular Weight : 150.18 g/mol

Antimicrobial Activity

Recent studies have reported that 2-Methoxyacetophenone exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | 50 |

| Bacillus subtilis | Moderate antibacterial activity | 50 |

| Escherichia coli | Moderate antibacterial activity | 250 |

| Candida albicans | Moderate antifungal activity | Not specified |

In a study evaluating the antibacterial potential of synthesized derivatives, compounds including D3 demonstrated notable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

The antioxidant capacity of 2-Methoxyacetophenone has been assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and NO (nitric oxide) scavenging methods.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 134 (d2), 174 (d5) |

| NO Scavenging | 56 (d5), 10 (d6) |

The results indicate that D3 and its derivatives possess moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

2-Methoxyacetophenone has shown promising anticancer properties in various cancer cell lines. In particular, studies have highlighted its ability to induce apoptosis in human promyelocytic leukemia cells (HL-60).

- Cell Line : HL-60

- Mechanism : Induction of apoptosis via upregulation of CD11b and CD13 markers while downregulating CD15.

- Dosage for Significant Apoptosis : 3 µM and higher.

Additionally, D3 inhibited ornithine decarboxylase activity in TPA-induced human bladder carcinoma cells (T24), indicating its potential as a chemopreventive agent against tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial effects of various methoxy-substituted acetophenones, including D3. The findings revealed that D3 exhibited significant antibacterial activity against S. aureus and E. coli, making it a candidate for further development in treating bacterial infections . -

Antioxidant and Cytotoxicity Assessment :

In another research effort, the antioxidant properties of D3 were compared with standard antioxidants like ascorbic acid. The results indicated that while D3 showed moderate activity, it was less potent than ascorbic acid but still effective enough to warrant further investigation for therapeutic applications .

Q & A

Q. What analytical techniques are essential for characterizing 2-Methoxyacetophenone (D3)?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxy group ( ~3.8–4.0 ppm for H) and acetophenone backbone.

- Infrared Spectroscopy (IR) : Identify carbonyl () stretching vibrations (~1680–1700 cm) and methoxy C-O bonds (~1250 cm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M] at m/z 150.1) and fragmentation patterns.

Q. How can researchers optimize the synthetic yield of 2-Methoxyacetophenone (D3)?

Methodological Answer:

- Reaction Conditions : Vary catalysts (e.g., AlCl vs. FeCl) in Friedel-Crafts acetylation and monitor temperature (60–80°C) for methoxy group stability.

- Purification : Compare column chromatography vs. recrystallization in isolating the product, assessing purity via HPLC.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for 2-Methoxyacetophenone (D3) under photochemical conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments using standardized light sources (e.g., 365 nm UV lamps) and inert atmospheres to isolate variables.

- Computational Modeling : Perform DFT calculations to predict excited-state behavior and compare with experimental results.

Q. How does the methoxy substituent in 2-Methoxyacetophenone (D3) influence its electronic properties compared to unsubstituted acetophenone?

Methodological Answer:

- Electrochemical Analysis : Conduct cyclic voltammetry to measure redox potentials, correlating with Hammett parameters.

- Theoretical Studies : Compare HOMO/LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis sets.

Notes

- The absence of relevant evidence precludes direct citations. In practice, FAQs should integrate peer-reviewed studies, patents, or validated datasets.

- Advanced questions should emphasize reproducibility, computational validation, and interdisciplinary approaches (e.g., combining synthetic chemistry with machine learning for reaction optimization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.